molecular formula C21H22FN3O3 B2863821 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 299408-81-4

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2863821
CAS No.: 299408-81-4
M. Wt: 383.423
InChI Key: CYQOVTBHGWBDFO-UHFFFAOYSA-N
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Description

“3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with a complex structure . It contains a pyrrolidine-2,5-dione scaffold, which is a versatile scaffold used in drug discovery . The compound also contains a 4-fluorophenyl group attached to a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a piperazine ring . The compound has a molecular weight of 383.416 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 610.9±55.0 °C at 760 mmHg . The compound is triclinic with specific dimensions a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione possess notable anticonvulsant properties. In a study, certain compounds in this series demonstrated significant protective effects in animal models of epilepsy, specifically in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These compounds were also found to exhibit analgesic activity in the formalin model of tonic pain in mice without impairing motor coordination. Furthermore, in vitro studies suggested that the anticonvulsant activity might be partly due to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Serotonin Receptor Antagonism

Compounds structurally related to this compound have been evaluated for their antagonist activity at serotonin (5-HT) receptors. One study synthesized derivatives and assessed them for 5-HT2 and alpha 1 receptor antagonist activities. These compounds demonstrated significant 5-HT2 antagonist activity, with some showing greater potency than known antagonists like ritanserin (Watanabe et al., 1992).

Radiochemistry and PET Imaging

Another aspect of research involving this chemical focuses on its use in positron emission tomography (PET) imaging. Studies have utilized derivatives for the study of serotonergic neurotransmission with PET. These studies encompass the synthesis of radioactively labeled compounds, their application in animal models, and preliminary human data. Such research contributes significantly to our understanding of the serotonergic system in various physiological and pathological states (Plenevaux et al., 2000).

Other Pharmacological Activities

Further studies have explored a range of pharmacological activities associated with derivatives of this compound. This includes antiarrhythmic and antihypertensive effects, with some derivatives showing strong activities in these areas. The presence of a 1-phenylpiperazine moiety with specific substituents was found to be crucial for these activities, likely due to alpha-adrenolytic properties (Malawska et al., 2002).

Future Directions

The future directions for this compound could involve further studies on its potential applications, especially in the field of drug discovery. The pyrrolidine-2,5-dione scaffold in its structure is a versatile scaffold used in drug discovery , suggesting potential for further exploration in this area.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQOVTBHGWBDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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